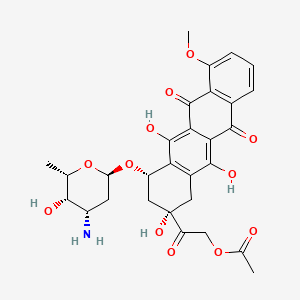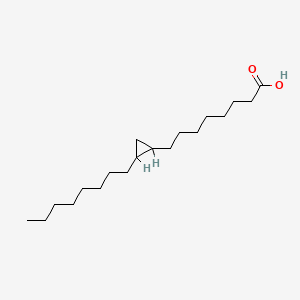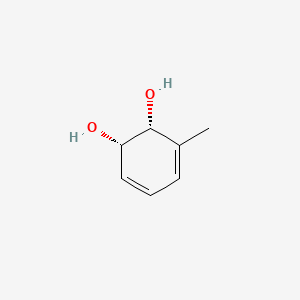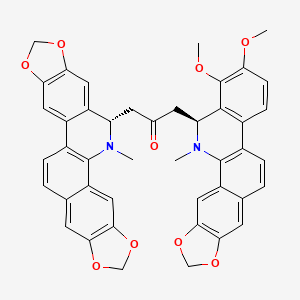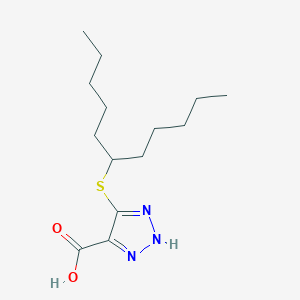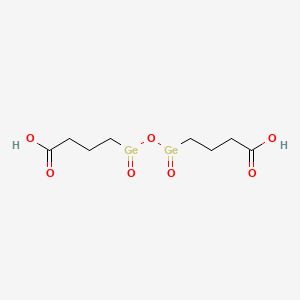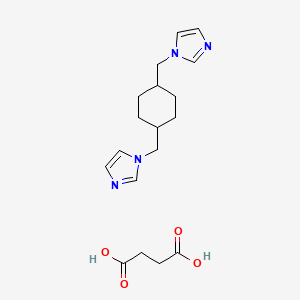
1,1,1-三氟-5,5-二甲基-2,4-己二酮
描述
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: is a chemical compound that belongs to the class of 1,3-diketones. It is known for its unique structure, which includes three fluorine atoms and two methyl groups attached to a hexanedione backbone. This compound is often used in various chemical syntheses and has applications in different fields due to its distinctive properties .
科学研究应用
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) is a 1,3-diketone . Its primary targets are Erbium (Er) ions . Erbium ions are often used in optical amplifiers and lasers due to their unique optical properties.
Mode of Action
TFDMHD forms complexes with Er(3+) ions . These complexes show thermally activated slow relaxation of magnetization under a zero direct-current (DC) field . This suggests that TFDMHD can influence the magnetic properties of Erbium ions, potentially altering their behavior in optical systems.
Pharmacokinetics
Its physical properties such as boiling point (138-141 °c) and density (1129 g/mL at 25 °C) have been documented .
Result of Action
The primary result of TFDMHD’s action is the formation of complexes with Er(3+) ions that exhibit thermally activated slow relaxation of magnetization . This could potentially be used to manipulate the magnetic properties of materials in various applications, such as in the field of magneto-optics.
Action Environment
The action of TFDMHD is likely to be influenced by environmental factors such as temperature, given that its complexes with Er(3+) ions show thermally activated behavior . .
生化分析
Biochemical Properties
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione plays a significant role in biochemical reactions due to its ability to form complexes with various metal ions. These complexes can influence the activity of enzymes and proteins. For instance, it forms complexes with Er(3+) ions, which exhibit thermally activated slow relaxation of magnetization under a zero direct-current field . This property makes it useful in studying the interactions between metal ions and biomolecules. Additionally, 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione can be used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents, which further interact with enzymes and proteins in biochemical pathways .
Cellular Effects
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can modulate the activity of metalloproteins and enzymes involved in critical cellular processes. For example, its interaction with Er(3+) ions can affect the cellular redox state and oxidative stress responses . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione involves its ability to bind with metal ions and form stable complexes. These complexes can inhibit or activate enzymes by altering their conformation and catalytic activity. For instance, the formation of Er(3+) complexes with 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione can lead to the inhibition of certain enzymes involved in oxidative stress responses . Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways that respond to changes in the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions and other biomolecules can lead to gradual changes in its activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in gene expression, enzyme activity, and metabolic flux over extended periods.
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress, cellular damage, and toxicity . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and therapeutic applications.
Metabolic Pathways
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with Er(3+) ions can affect the activity of enzymes involved in redox reactions, leading to changes in the cellular redox state and oxidative stress responses.
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters and can accumulate in certain cellular compartments . These interactions can affect its localization and activity within cells, influencing its overall biochemical effects.
Subcellular Localization
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can vary depending on its localization, with different effects observed in different cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione can be synthesized through several methods. One common method involves the reaction of pivaloyl chloride with trifluoroacetic acid in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
化学反应分析
Types of Reactions: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
- 1,1,1-Trifluoro-2,4-pentanedione
- Hexafluoroacetylacetone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is unique due to its specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it forms more stable metal complexes and exhibits different reactivity patterns, making it valuable in specialized applications .
属性
IUPAC Name |
1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKYBMUQDZTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066827 | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22767-90-4 | |
| Record name | 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22767-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivaloyltrifluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: TFMHD is a β-diketone with a molecular formula of C8H11F3O2 and a molecular weight of 196.17 g/mol. Its structure features two carbonyl groups separated by a single carbon atom, with three fluorine atoms attached to one of the terminal methyl groups.
A: TFMHD exists predominantly in the cis-enol form, stabilized by a strong intramolecular hydrogen bond (IHB) [, , ]. The strength of this IHB is influenced by the electron-withdrawing effect of the trifluoromethyl group, making the enolic proton more acidic and strengthening the hydrogen bond [].
ANone: Fluorination in β-diketonate ligands like TFMHD influences several properties:
- Volatility: Fluorination enhances volatility, beneficial for gas chromatography and chemical vapor deposition applications [, , , ].
- Luminescence: While fluorination can reduce non-radiative quenching of erbium(III) emission [], increasing the fluorinated chain length can decrease the intensity of the (2F5/2→2F7/2) transition at around 980 nm and the excited state lifetime [].
- Antenna Effect: Fluorination can impact the efficiency of the antenna effect, the energy transfer from ligands to the central metal ion. For example, in erbium(III) complexes, specific fluorinated β-diketonates combined with 5-nitro-1,10-phenanthroline as an ancillary ligand led to complete quenching of the ligand-associated visible emission, favoring energy transfer to the Er3+ ion [].
A: TFMHD acts as a chelating ligand, forming stable complexes with various metal ions, including copper(II), nickel(II), cerium(IV), erbium(III), lanthanum(III), and zinc(II) [, , , , , ]. These complexes find applications in:
- Gas Chromatography: The volatility of TFMHD complexes, especially with copper(II) and nickel(II), allows for their separation and detection at picogram levels using electron-capture detectors [].
- Chemical Vapor Deposition: Volatile TFMHD-containing complexes like [Ni(Q)La(dik)3] (where H2Q = condensation product of 1,2-diaminoethane with salicylic aldehyde or pentane-2,4-dione, and Hdik = TFMHD) are studied as single-source precursors for depositing thin films of materials like LaNiO3 [].
- Luminescent Materials: TFMHD-based ternary europium(III) complexes show promising luminescent properties, with potential applications in optical devices [].
A: Mass spectrometry studies of TFMHD complexes, particularly with cerium(IV), reveal interesting fragmentation patterns. These studies highlight the tendency of cerium to exhibit both +4 and +3 oxidation states []. Notably, aromatic ligands can reduce Ce(IV) to Ce(III), leading to fragmentation patterns similar to other trivalent lanthanide complexes, dominated by fluorine rearrangement from the ligand to the metal center [].
A: The reaction of TFMHD with ethane-1,2-diamine can produce three possible isomeric tetradentate Schiff bases. Two of these isomers have been successfully isolated and characterized using infrared spectroscopy, 1H and 19F NMR spectroscopy, and mass spectrometry []. Chromatographic techniques, particularly column chromatography with silica gel, effectively separate these isomers [].
A: TFMHD serves as a ligand in synthesizing erbium(III) complexes investigated for their SMM properties. For instance, [Er(tpm)3(bipy)] (where Htpm = TFMHD and bipy = 2,2′-bipyridine) displays slow magnetic relaxation under specific conditions []. Understanding the magnetic behavior of such complexes is crucial for developing new molecule-based magnetic materials.
A: Zinc complexes containing TFMHD and NNO ketoiminate ligands show promise as catalysts for the ring-opening polymerization (ROP) of L-lactide to produce polylactic acid (PLA) []. These complexes exhibit good control over the polymerization, yielding PLA with controlled molecular weights and narrow molecular weight distributions. The structure of the ketoiminate ligand influences the catalytic activity, with electron-rich zinc centers exhibiting higher activity [].
A: Computational studies using Density Functional Theory (DFT) have been employed to investigate the molecular structure, conformation, and intramolecular hydrogen bonding of TFMHD [, ]. These studies provide valuable insights into the electronic structure and properties of TFMHD and guide further experimental investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S,4S,5R)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1206798.png)

